![molecular formula C12H17NO2 B1371956 3-(2-Methoxyphenoxy)piperidine CAS No. 902837-27-8](/img/structure/B1371956.png)
3-(2-Methoxyphenoxy)piperidine
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Overview
Description
“3-(2-Methoxyphenoxy)piperidine” is a compound with the molecular formula C12H17NO2 . It has a molecular weight of 207.27 . This compound is a derivative of piperidine, a six-membered heterocycle including one nitrogen atom and five carbon atoms .
Synthesis Analysis
The synthesis of piperidine derivatives, including “3-(2-Methoxyphenoxy)piperidine”, involves intra- and intermolecular reactions . These reactions lead to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Molecular Structure Analysis
The molecular structure of “3-(2-Methoxyphenoxy)piperidine” includes a piperidine ring attached to a methoxyphenoxy group . The InChI code for this compound is 1S/C12H17NO2/c1-14-11-6-2-3-7-12(11)15-10-5-4-8-13-9-10 .Chemical Reactions Analysis
Piperidine derivatives, including “3-(2-Methoxyphenoxy)piperidine”, are involved in various intra- and intermolecular reactions . These reactions include hydrogenation, cyclization, cycloaddition, annulation, and amination .Physical And Chemical Properties Analysis
“3-(2-Methoxyphenoxy)piperidine” is a liquid at room temperature .Scientific Research Applications
Chemical Properties
“3-(2-Methoxyphenoxy)piperidine” is a chemical compound with the CAS Number: 902837-27-8 . It has a molecular weight of 207.27 . The compound is typically stored at room temperature and has a physical form of liquid .
Synthesis of Piperidine Derivatives
Piperidines, including “3-(2-Methoxyphenoxy)piperidine”, are among the most important synthetic fragments for designing drugs . They play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids . The compound can be involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .
Pharmaceutical Applications
Piperidine-containing compounds, such as “3-(2-Methoxyphenoxy)piperidine”, represent one of the most important synthetic medicinal blocks for drug construction . More than 7000 piperidine-related papers were published during the last five years , indicating the significance of these compounds in pharmaceutical research. The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Cognitive Function Improvement
While there isn’t specific research available on “3-(2-Methoxyphenoxy)piperidine” in this context, a study on a similar compound, FG-7080, showed potential in improving cognitive impairments caused by cholinergic dysfunction in rats. This suggests possible applications of “3-(2-Methoxyphenoxy)piperidine” in addressing memory-related disorders.
Mechanism of Action
Target of Action
This compound belongs to the piperidine family, which is a significant synthetic fragment for designing drugs
Mode of Action
Piperidine derivatives are known to interact with various biological targets, affecting cellular processes . More detailed studies are required to elucidate the compound’s interaction with its targets and any resulting changes.
Biochemical Pathways
Piperidine derivatives are known to be involved in a wide range of biological activities, suggesting that they may affect multiple pathways
Result of Action
Given the broad range of biological activities associated with piperidine derivatives , it is likely that this compound could have diverse effects at the molecular and cellular levels.
Safety and Hazards
Future Directions
Piperidines, including “3-(2-Methoxyphenoxy)piperidine”, are among the most important synthetic fragments for designing drugs . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . The pharmaceutical applications of synthetic and natural piperidines were covered, as well as the latest scientific advances in the discovery and biological evaluation of potential drugs containing piperidine moiety .
properties
IUPAC Name |
3-(2-methoxyphenoxy)piperidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO2/c1-14-11-6-2-3-7-12(11)15-10-5-4-8-13-9-10/h2-3,6-7,10,13H,4-5,8-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QWVSMVKBNRCNFJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1OC2CCCNC2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00647898 |
Source
|
Record name | 3-(2-Methoxyphenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
902837-27-8 |
Source
|
Record name | 3-(2-Methoxyphenoxy)piperidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00647898 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-(2-methoxyphenoxy)piperidine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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